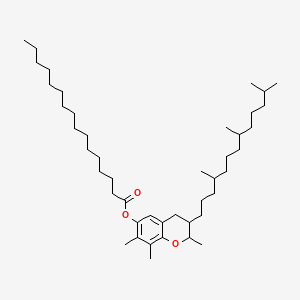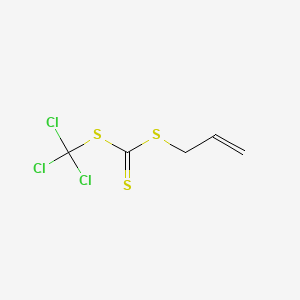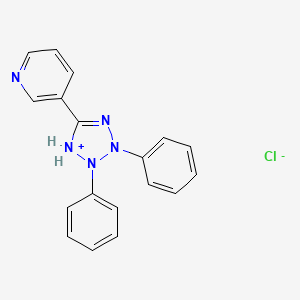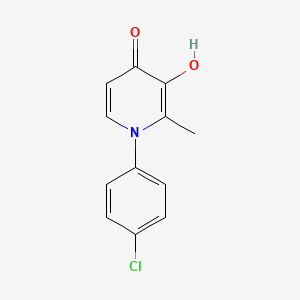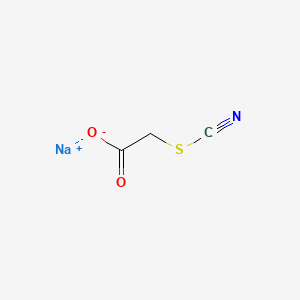
Acetic acid, thiocyanato-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, thiocyanato-, sodium salt is a chemical compound that combines the properties of acetic acid and thiocyanate. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in organic synthesis and as a reagent in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, thiocyanato-, sodium salt typically involves the reaction of acetic acid with sodium thiocyanate. The reaction can be carried out in an aqueous solution, where acetic acid reacts with sodium thiocyanate to form the desired compound. The reaction conditions usually involve moderate temperatures and stirring to ensure complete mixing and reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of automated systems and monitoring equipment helps in maintaining the desired reaction conditions and optimizing the production process.
化学反应分析
Types of Reactions
Acetic acid, thiocyanato-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiocyanate group can be oxidized or reduced under specific conditions.
Neutralization Reactions: It can react with acids and bases to form salts and water.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used. These reactions may require specific catalysts and controlled temperatures.
Neutralization Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used. These reactions are usually carried out in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiocyanate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
Acetic acid, thiocyanato-, sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thiocyanate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, thiocyanato-, sodium salt involves the interaction of the thiocyanate group with molecular targets. The thiocyanate group can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and antifungal activities. The specific molecular targets and pathways involved depend on the context of the application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
Sodium thiocyanate: A closely related compound with similar chemical properties and reactivity.
Potassium thiocyanate: Another thiocyanate salt with comparable applications and uses.
Ammonium thiocyanate: Used in similar contexts, particularly in organic synthesis and industrial processes.
Uniqueness
Acetic acid, thiocyanato-, sodium salt is unique due to its combination of acetic acid and thiocyanate properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications. Its specific reactivity and potential biological activities set it apart from other thiocyanate compounds.
属性
CAS 编号 |
63906-52-5 |
|---|---|
分子式 |
C3H2NNaO2S |
分子量 |
139.11 g/mol |
IUPAC 名称 |
sodium;2-thiocyanatoacetate |
InChI |
InChI=1S/C3H3NO2S.Na/c4-2-7-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
InChI 键 |
ULIWJHVQUNGGNZ-UHFFFAOYSA-M |
规范 SMILES |
C(C(=O)[O-])SC#N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


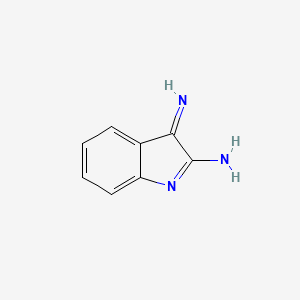
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
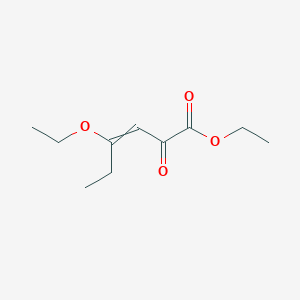

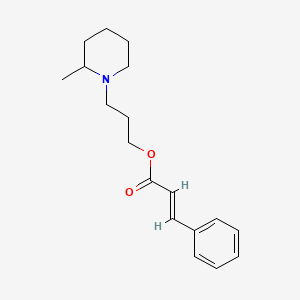

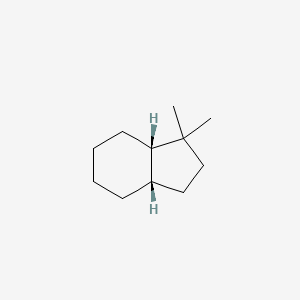
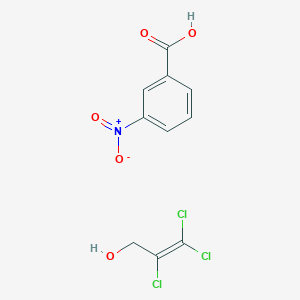
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
